molecular formula C15H14N2O3 B11845990 2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide

2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide

Cat. No.: B11845990
M. Wt: 270.28 g/mol
InChI Key: WHKXROBPWNTYIX-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of hydroxyl and hydrazide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-phenylacetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazides and ethers.

Scientific Research Applications

2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its anticancer properties and its ability to chelate metal ions, which is useful in treating metal overload conditions.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to chelate metal ions disrupts metal-dependent biological processes, leading to therapeutic effects in conditions like cancer and metal overload.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N’-(2-hydroxybenzylidene)aniline
  • 2-Hydroxy-N’-(2-hydroxybenzylidene)benzylamine
  • 2-Hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide

Uniqueness

2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)10-16-17-15(20)14(19)11-6-2-1-3-7-11/h1-10,14,18-19H,(H,17,20)/b16-10-

InChI Key

WHKXROBPWNTYIX-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C\C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC=C2O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.